2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFANMNUQMULPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223009 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-54-9 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid (CAS No. 1017778-54-9) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C10H6F6O2. It features two trifluoromethyl groups and a fluoro group, which significantly influence its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activities. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL . The presence of fluorine atoms in the structure often correlates with increased potency against bacterial targets.
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific enzymes or bacterial receptors. Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Studies
- Antibacterial Efficacy : A comparative study on fluoro and trifluoromethyl-substituted salicylanilides showed that certain derivatives exhibited MIC values below 1 µg/mL against MRSA strains, suggesting that the incorporation of trifluoromethyl groups enhances antibacterial activity .
- Structure-Activity Relationship (SAR) : In a recent SAR study, it was found that electron-withdrawing groups like trifluoromethyl significantly improved the potency of compounds against various pathogens. This highlights the importance of fluorine substitution in enhancing biological activity .
Data Tables
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | Anti-MRSA |
| Fluorosalicylanilide Derivative | <1 | Antibacterial |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Trifluoromethyl Groups : The presence of two -CF₃ groups in the target compound and its benzoic acid analog increases electron-withdrawing effects, enhancing acidity and resistance to metabolic degradation compared to 2,4,6-trifluorophenylacetic acid, which lacks -CF₃ groups .
- Functional Group Variation :
- The acetic acid side chain (-CH₂COOH) in the target compound allows for conjugation with amines or alcohols, making it versatile in peptide-like drug synthesis .
- The nitrile (-CN) group in 2-fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile serves as a precursor for carboxylic acid synthesis via hydrolysis .
- The benzoic acid derivative (direct -COOH attachment) exhibits stronger acidity (pKa ~2–3) compared to the acetic acid analog (pKa ~4–5), influencing its solubility and binding affinity in biological systems .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid?
Answer: Synthesis typically involves multi-step halogenation and functional group introduction. Key steps include:
- Electrophilic Fluorination : Introducing fluorine via fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Trifluoromethylation : Utilizing copper-mediated cross-coupling or radical methods to attach CF₃ groups.
- Acetic Acid Side Chain Formation : Friedel-Crafts acylation or carboxylation of the aromatic ring followed by reduction.
Methodological Note : Optimize reaction conditions (temperature, solvent) to minimize side reactions from electron-withdrawing groups (EWGs). Confirm intermediates via <sup>19</sup>F NMR and LC-MS .
Q. How should researchers characterize this compound’s purity and structure?
Answer: Use a combination of analytical techniques:
Q. What storage conditions ensure stability for long-term use?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the acetic acid moiety.
- Atmosphere : Use inert gas (N₂/Ar) to avoid oxidation.
- Solvent Compatibility : Dissolve in anhydrous DMSO or THF for stock solutions.
Caution : Degradation products (e.g., decarboxylated derivatives) may form under light; use amber vials .
Advanced Research Questions
Q. How do the electron-withdrawing groups influence reactivity in cross-coupling reactions?
Answer: The -CF₃ and -F groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. This necessitates:
- Catalyst Optimization : Use Pd-based catalysts with electron-rich ligands (e.g., XPhos) to enhance oxidative addition.
- High-Temperature Conditions : Suzuki-Miyaura couplings may require >100°C in DMF or toluene.
Data Contradiction Tip : If unexpected byproducts form, analyze steric effects from the 2-fluoro substituent using DFT calculations .
Q. What role does this compound play in designing protease inhibitors or fluorinated APIs?
Answer: The trifluoromethyl groups enhance metabolic stability and membrane permeability. Applications include:
- Protease Inhibitors : As a non-hydrolyzable mimic of phenylalanine in transition-state analogs.
- Pharmacokinetics : Fluorine atoms improve oral bioavailability by reducing first-pass metabolism.
Case Study : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .
Q. What analytical challenges arise when detecting trace impurities in fluorinated derivatives?
Answer:
- LC-MS/MS Sensitivity : Use a C18 column with 0.1% formic acid in mobile phases to enhance ionization.
- Co-elution Issues : Fluorinated impurities (e.g., mono-CF₃ byproducts) may overlap; employ MRM transitions specific to m/z 290.13 → 171.05 .
Troubleshooting : Spike samples with isotopically labeled standards (e.g., <sup>13</sup>C-labeled analogs) for quantification .
Q. How to resolve contradictions in <sup>19</sup>F NMR data under varying pH conditions?
Answer:
- pH-Dependent Shifts : Protonation of the acetic acid group alters electron density, causing CF₃ signal splitting. Buffer solutions (pH 7.4) stabilize measurements.
- Coupling Artifacts : Fluorine-fluorine coupling (J ~15–20 Hz) can mimic impurities; use DEPTQ NMR for clarity .
Validation : Compare experimental shifts with computational predictions (e.g., Gaussian DFT) .
Q. Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Synthetic Step | Key Characterization |
|---|---|---|
| 2-Fluoro-4,6-bis(trifluoromethyl)benzene | Halogenation | <sup>19</sup>F NMR: -110 ppm (F), -60 ppm (CF₃) |
| Phenylacetonitrile derivative | Cyanation | IR: C≡N stretch (~2250 cm⁻¹) |
| Final Acid Product | Hydrolysis | HRMS: m/z 290.13 (M-H)⁻ |
Q. Table 2. Recommended Analytical Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | TLC (Hexane:EtOAc 3:1) | Monitor reaction progress |
| 2 | <sup>19</sup>F NMR | Confirm substitution pattern |
| 3 | LC-MS/MS | Quantify impurities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
